2-{[2-(2-Methylpiperidino)acetyl]amino}benzenecarboxamide
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Overview
Description
2-{[2-(2-Methylpiperidino)acetyl]amino}benzenecarboxamide is a complex organic compound with a molecular formula of C15H21N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-Methylpiperidino)acetyl]amino}benzenecarboxamide typically involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of 2-Methylpiperidine, which is achieved through the hydrogenation of 2-Methylpyridine.
Acetylation: The 2-Methylpiperidine is then acetylated using acetic anhydride to form 2-(2-Methylpiperidino)acetyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-Methylpiperidino)acetyl]amino}benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids and ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups into amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-{[2-(2-Methylpiperidino)acetyl]amino}benzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[2-(2-Methylpiperidino)acetyl]amino}benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amide and amine groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2-Methylpiperidino)acetyl]amino}benzoic acid
- 2-{[2-(2-Methylpiperidino)acetyl]amino}benzamide
- 2-{[2-(2-Methylpiperidino)acetyl]amino}benzenesulfonamide
Uniqueness
Compared to similar compounds, 2-{[2-(2-Methylpiperidino)acetyl]amino}benzenecarboxamide exhibits unique properties due to the presence of both aromatic and aliphatic amide groups.
Properties
IUPAC Name |
2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-6-4-5-9-18(11)10-14(19)17-13-8-3-2-7-12(13)15(16)20/h2-3,7-8,11H,4-6,9-10H2,1H3,(H2,16,20)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBOCIFDHSEBER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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